Tert-butyl oxolane-3-carboxylate
Overview
Description
Tert-butyl oxolane-3-carboxylate is a chemical compound with the CAS Number: 186318-91-2 . It has a molecular weight of 172.22 . The IUPAC name for this compound is tert-butyl tetrahydro-3-furancarboxylate . It is a liquid at room temperature .
Molecular Structure Analysis
Tert-butyl (3S)-oxolane-3-carboxylate contains total 28 bond(s); 12 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Oxolane(s) .Physical And Chemical Properties Analysis
Tert-butyl oxolane-3-carboxylate is a liquid at room temperature .Scientific Research Applications
Organic Synthesis and Functionalization
Tert-butyl oxolane-3-carboxylate and its analogs are pivotal in organic synthesis. One study showcases the facile preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates (or acyl hydrazines) in metal- and base-free conditions. In this context, tert-butyl carbazate plays a crucial role in the functionalization of quinoxalin-2(1H)-ones via a free-radical pathway (Xie et al., 2019).
Protective Group in Fluorous Synthesis
In fluorous synthesis, tert-butyl oxolane-3-carboxylate derivatives, specifically fluorous derivatives of tert-butyl alcohol, have been used as reagents for the protection of carboxylic acids. These compounds are efficient in protecting and immobilizing medium-size nonpolar carboxylic acids in a fluorous phase, exemplifying their utility in fluorous synthetic methodologies (Pardo et al., 2001).
Versatility in Nucleophilic Substitutions and Radical Reactions
The versatility of tert-butyl oxolane-3-carboxylate derivatives in synthetic chemistry is further highlighted by their use in nucleophilic substitutions and radical reactions. Tert-butyl phenylazocarboxylates, for instance, are used as versatile building blocks, facilitating nucleophilic substitutions under mild conditions and enabling radical reactions, including oxygenation, halogenation, and aryl-aryl coupling (Jasch et al., 2012).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines, derived from tert-butyl oxolane-3-carboxylate, serve as crucial intermediates for the asymmetric synthesis of amines. This methodology allows the efficient synthesis of a wide range of highly enantioenriched amines, highlighting the compound's significance in enantioselective synthesis (Ellman et al., 2002).
Catalyst and Building Block in Organic Chemistry
Tert-butyl oxolane-3-carboxylate and its derivatives find extensive application as catalysts and building blocks in various organic synthesis processes, emphasizing their adaptability and utility in complex chemical transformations. For instance, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a derivative, has been used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).
Safety And Hazards
Tert-butyl oxolane-3-carboxylate has several safety precautions associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
tert-butyl oxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(10)7-4-5-11-6-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSNRFYRFHXUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl oxolane-3-carboxylate | |
CAS RN |
186318-91-2 | |
Record name | tert-butyl oxolane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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